molecular formula C20H14O4 B14648277 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid CAS No. 50454-37-0

2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid

Cat. No.: B14648277
CAS No.: 50454-37-0
M. Wt: 318.3 g/mol
InChI Key: WOLGZGHJEAPNDC-UHFFFAOYSA-N
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Description

2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a naphthalen-2-yl group via a 3-oxopropanoyl moiety.

Properties

CAS No.

50454-37-0

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-3-oxopropanoyl)benzoic acid

InChI

InChI=1S/C20H14O4/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2,(H,23,24)

InChI Key

WOLGZGHJEAPNDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid typically involves the reaction of naphthalene derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring of naphthalene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group into alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues with Varied Linkers and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Linkers Molecular Weight Key Features/Activities Reference
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid C20H14O4 3-oxopropanoyl linker 318.33 Base compound for comparison; potential for hydrogen bonding via ketone and carboxylic acid groups.
2-[(2E)-3-(Naphthalen-2-yl)but-2-enamido]benzoic acid C21H17NO3 (E)-but-2-enamido linker 331.37 Extended conjugation due to double bond; may enhance rigidity and biological activity .
3-((4-(Naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (8c) C19H14N2O2S Thiazole ring with amino linkage 346.80 Heterocyclic thiazole enhances binding to kinase targets (e.g., CK2 inhibition) .
E-11:3-(5-methyl-1,3-dioxoisoindolin-2-yl)-3-(naphthalen-2-yl)propanoic acid C24H17NO5 Dioxoisoindolinyl group 399.40 Bulky substituent reduces solubility but improves stability; antiproliferative activity .
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]-amino}benzoic acid C16H14N2O4 4-Aminophenyl instead of naphthalene 298.29 Electron-rich aminophenyl group may alter solubility and target interactions .

Functional Group and Activity Analysis

Linker Flexibility and Conjugation: The 3-oxopropanoyl linker in the parent compound allows for moderate flexibility, facilitating interactions with enzymes or receptors. The thiazole ring in compound 8c introduces a planar heterocycle, enhancing π-π stacking interactions with hydrophobic enzyme pockets (e.g., CK2 kinase).

Substituent Effects: Naphthalene vs. Aminophenyl: The naphthalen-2-yl group provides a large hydrophobic surface, promoting membrane permeability and binding to lipophilic targets. Dioxoisoindolinyl Group: The dioxoisoindolinyl substituent in E-11 adds steric bulk, which may hinder metabolic degradation but reduce oral bioavailability.

Biological Activity Trends: Antiproliferative Effects: Phthalimide derivatives like E-11 () exhibit IC50 values in the micromolar range against cancer cell lines, likely due to intercalation or topoisomerase inhibition. Enzyme Inhibition: Thiazole-containing analogs (e.g., 8c ) show nanomolar affinity for CK2 kinase, a target in oncology and neurodegeneration.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., dioxoisoindolinyl in E-11) counteract this effect.
  • Metabolic Stability : Compounds with heterocycles (e.g., thiazole in 8c) may resist cytochrome P450-mediated oxidation compared to purely aliphatic linkers.
  • Bioavailability : The naphthalene moiety improves lipophilicity (logP ~3–4), favoring passive diffusion across biological membranes.

Biological Activity

2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid, also known by its CAS number 50454-37-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by relevant data, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H14_{14}O4_{4}
Molecular Weight318.32 g/mol
Exact Mass318.089 g/mol
LogP3.9937
PSA (Polar Surface Area)71.44 Ų

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

Antioxidant Activity

Research indicates that compounds similar to 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

  • Case Study : A study on related naphthalene derivatives demonstrated a marked decrease in oxidative stress markers in vitro when treated with these compounds, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Inflammation is a critical factor in various chronic diseases, and compounds that can inhibit inflammatory mediators are of great interest.

  • Research Findings : In animal models, derivatives of this compound have been noted to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential application in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid may possess antimicrobial properties.

  • Evidence : In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders.

  • Findings : Research has indicated that similar compounds can inhibit enzymes involved in glucose metabolism, which may have implications for diabetes management.

Toxicity and Safety Profile

Understanding the safety profile of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is essential for its potential therapeutic use. Current data indicate:

  • Acute Toxicity : Studies report an LD50 value greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.
  • Carcinogenicity : No significant evidence has been found to classify it as a carcinogen based on existing literature.

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